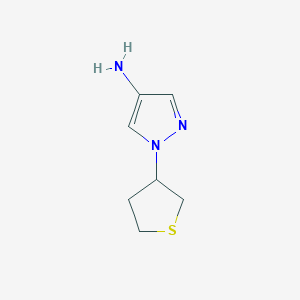

1-(Thiolan-3-yl)-1H-pyrazol-4-amine

Description

1-(Thiolan-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a thiolan (tetrahydrothiophene) ring and at the 4-position with an amine group. The thiolan moiety introduces sulfur-based electronic and steric effects, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C7H11N3S |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

1-(thiolan-3-yl)pyrazol-4-amine |

InChI |

InChI=1S/C7H11N3S/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5,8H2 |

InChI Key |

CFOOASXINOBQSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1N2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiolan-3-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiolane derivatives with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiolan-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyrazole ring or the thiolane ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions on the pyrazole ring can introduce various alkyl or aryl groups.

Scientific Research Applications

1-(Thiolan-3-yl)-1H-pyrazol-4-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Thiolan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiolane ring and pyrazole ring provide a unique scaffold that can interact with various biological pathways, influencing processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The thiolan group in the target compound introduces sulfur’s electron-rich character, contrasting with pyridine’s electron-withdrawing nature in analogs like 1-(pyridin-2-yl)-1H-pyrazol-4-amine .

- Molecular Weight : Thiolan-containing derivatives (e.g., ~169 g/mol) are lighter than chlorinated analogs (e.g., 208.45 g/mol for 1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine) .

- Purity: Commercial analogs often report ≥95% purity (e.g., 1-(2-aminophenyl)-1H-pyrazol-4-amine) .

Biological Activity

1-(Thiolan-3-yl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular interactions of this compound, highlighting its pharmacological properties and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiolane derivatives with pyrazole intermediates. The general synthetic route can be summarized as follows:

- Formation of Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole nucleus.

- Introduction of Thiolan Moiety : Subsequent reactions with thiolane derivatives yield the final product, this compound.

Biological Activities

This compound exhibits a range of biological activities, as summarized in the following table:

| Biological Activity | Description | IC50 Values |

|---|---|---|

| Anticancer Activity | Inhibits cell proliferation in various cancer cell lines. | PANC-1: IC50 = 12 µM |

| Antimicrobial Activity | Exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. | MIC = 4 µg/mL |

| Anti-inflammatory Effects | Reduces inflammation in animal models, potentially through inhibition of pro-inflammatory cytokines. | Not specified |

| Neuroprotective Effects | Shows promise in protecting neuronal cells from oxidative stress-induced damage. | Not specified |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, demonstrating its potential as a therapeutic agent:

- Anticancer Studies : A study evaluated the cytotoxic effects of this compound on the PANC-1 pancreatic cancer cell line. Results indicated an IC50 value of 12 µM, suggesting effective inhibition of cell growth compared to control groups .

- Antimicrobial Activity : Another research focused on the compound's antimicrobial properties, revealing that it exhibited significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MIC) as low as 4 µg/mL .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory effects demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines in murine models. This suggests a mechanism involving modulation of inflammatory pathways.

Molecular Interactions

Molecular docking studies have provided insights into how this compound interacts with target proteins:

- Binding Affinity : Docking simulations indicate strong binding affinity to specific protein kinases, particularly those involved in cancer progression and inflammation.

- Key Interactions : The compound forms critical hydrogen bonds and hydrophobic interactions within the active sites of target proteins, enhancing its potential efficacy as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.